molecular formula C10H19N3O B13180602 1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one

1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one

Cat. No.: B13180602
M. Wt: 197.28 g/mol
InChI Key: OAESYAVKFDSJRO-UHFFFAOYSA-N
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Description

IUPAC Name and Systematic Terminology

The systematic name 1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. Breaking down the nomenclature:

  • Propan-1-one : Indicates a three-carbon ketone group with the carbonyl at position 1.
  • Azetidin-1-yl : Refers to a four-membered saturated ring containing one nitrogen atom, substituted at position 1.
  • 3-(Piperazin-1-yl) : Specifies a piperazine group (a six-membered ring with two nitrogen atoms) attached to the azetidine ring at position 3.

The numbering prioritizes the ketone group, followed by the azetidine and piperazine substituents.

Common Synonyms and Registry Numbers

This compound is cataloged under multiple identifiers:

Property Value
CAS Registry Number 1485721-73-0
Other Synonyms This compound; EVT-13314502 (commercial code)

The CAS number 1485721-73-0 is critical for unambiguous identification in chemical databases.

Structural Formula and Isomeric Considerations

The molecular structure comprises three distinct components (Figure 1):

  • Propanone backbone : Provides a ketone group for reactivity.
  • Azetidine ring : A strained four-membered ring that influences conformational flexibility.
  • Piperazine moiety : A bicyclic amine with two nitrogen atoms, enabling hydrogen bonding and solubility.

Structural Formula :
$$ \text{C}{10}\text{H}{19}\text{N}_3\text{O} $$
SMILES Notation :
O=C(C)N1C2CNCC2C3NCCCN3

The azetidine ring introduces steric constraints, potentially leading to cis-trans isomerism at the junction between the azetidine and piperazine groups. However, no stereoisomers have been reported for this compound in literature.

Molecular Weight and Empirical Formula

Empirical Formula :
$$ \text{C}{10}\text{H}{19}\text{N}_3\text{O} $$
Molecular Weight :
197.28 g/mol (calculated from atomic masses: C=12.01, H=1.008, N=14.01, O=16.00).

Property Value
Exact Mass 197.1528 g/mol
Monoisotopic Mass 197.1528 g/mol

The molecular weight and formula align with derivatives used in central nervous system (CNS) drug candidates, where low molecular weight (<500 g/mol) is preferred for blood-brain barrier permeability.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

1-(3-piperazin-1-ylazetidin-1-yl)propan-1-one

InChI

InChI=1S/C10H19N3O/c1-2-10(14)13-7-9(8-13)12-5-3-11-4-6-12/h9,11H,2-8H2,1H3

InChI Key

OAESYAVKFDSJRO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CC(C1)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthesis of the Azetidine Core and Ring-Opening Strategies

Azetidine, a four-membered nitrogen heterocycle, is a key building block for this compound. The preparation often starts with azetidine or its derivatives, which undergo ring-opening and functionalization to introduce the propan-1-amine side chain.

  • Acid-Catalyzed Ring Opening of Azetidine:
    Studies have demonstrated that azetidine can be selectively opened under mild acid catalysis (e.g., trifluoroacetic acid) to yield 3-(azetidin-1-yl)propan-1-amine intermediates. This process involves protonation of the azetidine nitrogen, facilitating nucleophilic attack and ring opening, followed by dimerization or further functionalization to prevent polymerization. Reaction conditions such as temperature, solvent, and acid concentration are critical for controlling yield and selectivity. For example, mild heating (50 °C) in solvents like DMSO with trifluoroacetic acid initiates ring opening and formation of the aminopropyl scaffold in good yields (up to 30% after 96 h without catalyst, improved with acid).

  • One-Pot Protocols for Aminopropylation:
    A one-pot approach combines azetidine dimerization and subsequent alkylation or amide formation without isolating intermediates. After initial ring opening and formation of the 3-(azetidin-1-yl)propan-1-amine intermediate, reagents for alkylation or amide bond formation are added directly to the reaction mixture, affording the desired products in good yields after purification.

Representative Synthetic Route

A plausible synthetic route based on literature and chemical logic is:

  • Ring Opening of Azetidine:
    Azetidine is treated with trifluoroacetic acid in DMSO at mild heat to form 3-(azetidin-1-yl)propan-1-amine intermediate.

  • Coupling with Piperazine:
    The intermediate is reacted with piperazine or a protected piperazine derivative to form the 3-(piperazin-1-yl)azetidin-1-yl scaffold.

  • Acylation to Introduce Propan-1-one:
    The secondary amine on the piperazine is acylated with propionyl chloride or an equivalent to yield 1-[3-(piperazin-1-yl)azetidin-1-yl]propan-1-one.

This sequence can be optimized as a one-pot process to improve efficiency and yield.

Data Table Summarizing Preparation Conditions

Step Reagents/Conditions Yield (%) Notes
Azetidine ring opening Azetidine, trifluoroacetic acid (0.5 eq), DMSO, 50 °C, 48-96 h 30-70 Acid catalysis essential; proton donor needed for ring opening
Piperazine alkylation Piperazine, 3-(azetidin-1-yl)propan-1-amine, solvent (e.g., DCM), base (DIPEA) 80-97 Use of protected piperazine improves selectivity
Acylation (propan-1-one introduction) Propionyl chloride or equivalent, base (e.g., triethylamine), solvent (DCM), 0-25 °C 75-90 Standard amide coupling conditions

Chemical Reactions Analysis

1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. .

    Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets. .

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and infectious diseases. .

    Industry: In industrial settings, the compound is used in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets in the body:

    Molecular Targets: The compound primarily targets enzymes and receptors involved in neurotransmission and signal transduction. .

    Pathways Involved: The compound affects pathways related to neurotransmitter release, receptor activation, and intracellular signaling. .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related compounds and their key properties:

Compound Name Structural Differences Key Findings Reference
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone (CAS 1485904-69-5) Ethanone (two-carbon ketone) instead of propan-1-one Similarity score 0.90; reduced chain length may lower lipophilicity
3-cyclopentyl-1-(piperazin-1-yl)propan-1-one (RDV) Cyclopentyl substituent replaces azetidine Increased lipophilicity; potential CNS activity due to bulky substituent
3-amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one (CAS 938517-18-1) Pyridinyl group on piperazine; amino group on propanone chain Enhanced receptor binding (e.g., serotonin/dopamine targets)
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(1H-indol-6-yl)propan-1-one (P095-0545) Chlorophenyl and indolyl substituents Potential CNS activity; indole may mimic neurotransmitter interactions
1-(benzothiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) Benzothiophenyl and pyridinyl substituents IC50 = 2.50 μM, Ki = 2.30 μM in receptor binding assays
1-[4-(3-hydroxypropyl)piperazin-1-yl]propan-2-one Hydroxypropyl on piperazine; propan-2-one (acetone) structure Increased solubility due to hydroxyl group

Physicochemical Properties

  • Lipophilicity : Cyclopentyl and chlorophenyl substituents increase logP values, enhancing blood-brain barrier penetration but risking off-target effects .
  • Solubility: Hydroxypropyl and amino groups improve aqueous solubility, as seen in 3-amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one, which may favor oral bioavailability .

Biological Activity

1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one, a compound characterized by its piperazine and azetidine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₁H₁₈N₄O
  • Molecular Weight : 226.29 g/mol
  • CAS Number : 1482142-31-3

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). The compound is believed to act as an agonist at certain dopamine receptors, influencing dopaminergic signaling pathways. This interaction may contribute to its potential applications in treating neurological disorders.

Biological Activity Overview

The following table summarizes the key findings related to the biological activity of this compound:

Activity Description Reference
Dopamine Receptor Agonism Exhibits selective agonistic activity at D2 and D3 dopamine receptors, enhancing dopaminergic transmission.
Antihypertensive Effects Demonstrated significant reductions in blood pressure in hypertensive models.
Anti-inflammatory Activity Exhibited anti-inflammatory properties in preclinical studies, reducing cytokine levels.
Antimicrobial Activity Showed potential against various bacterial strains, indicating broad-spectrum antimicrobial properties.

Case Study 1: Dopamine Receptor Agonism

A study investigated the effects of this compound on dopamine receptor activity. It was found that the compound significantly increased dopamine release in vitro, suggesting its potential utility in treating conditions like Parkinson's disease or schizophrenia where dopaminergic signaling is disrupted.

Case Study 2: Antihypertensive Effects

In a controlled experiment involving hypertensive rats, administration of the compound resulted in a marked decrease in systolic blood pressure compared to control groups. This effect was attributed to the compound's ability to inhibit norepinephrine uptake, thereby enhancing vasodilation and reducing vascular resistance.

Case Study 3: Anti-inflammatory Properties

Research into the anti-inflammatory effects of the compound revealed that it significantly reduced levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in animal models of inflammation. This suggests a mechanism that could be beneficial for treating chronic inflammatory conditions.

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